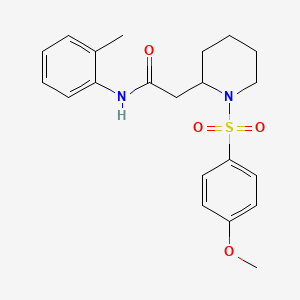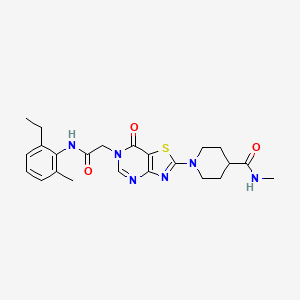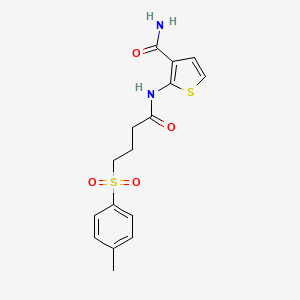
1-((5-Ethylthiophen-2-yl)sulfonyl)-3-(methylsulfonyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-((5-Ethylthiophen-2-yl)sulfonyl)-3-(methylsulfonyl)pyrrolidine” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. It also has sulfonyl (-SO2-) groups attached to a 5-ethylthiophen-2-yl group and a methyl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the sulfonyl groups could potentially influence the overall shape and properties of the molecule due to their electron-withdrawing nature .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. The sulfonyl groups are typically quite stable but can participate in certain types of reactions. The pyrrolidine ring might undergo reactions at the nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. The presence of the sulfonyl groups and the pyrrolidine ring would likely contribute to these properties .Aplicaciones Científicas De Investigación
Synthesis and Derivative Formation
Synthesis of Aminoindolizine and Pyrrolo[2,1-a]isoquinoline Derivatives : A study by Tominaga et al. (1992) explored the synthesis of aminoindolizine and pyrrolo[2,1-a]isoquinoline derivatives using a formal [3 + 3] cycloaddition reaction. This process involved pyridinium N-ylides and sulfonamides, highlighting the potential of sulfonamide derivatives in synthesizing complex heterocyclic compounds (Tominaga, Ueda, Ogata, & Kohra, 1992).
Methylsulfenylation of Pyrroles and Indoles : Research by Gilow et al. (1991) involved methylsulfenylation of pyrroles and indoles, using 1-(methylthio)morpholine and acid catalysts. This study underscores the relevance of sulfonyl compounds in the modification of pyrroles and indoles, which are significant in pharmaceutical chemistry (Gilow, Brown, Copeland, & Kelly, 1991).
Tosvinyl and Besvinyl Protecting Groups : Petit et al. (2014) investigated the use of 2-(4-methylphenylsulfonyl)ethenyl groups (tosvinyl, Tsv) for protecting NH groups in imides, azinones, nucleosides, sultams, and lactams. The study highlights the applicability of sulfonyl-based groups in protecting sensitive functional groups during chemical reactions (Petit, Bosch, Font, Mola, Costa, & Vilarrasa, 2014).
Photoreactions and Radical Alkenylation
- Photochemically Induced Radical Alkenylation : Amaoka et al. (2014) demonstrated the direct alkenylation of C(sp3)–H bonds using photo-irradiation, with benzophenone and bis(phenylsulfonyl)ethylene. This study presents an innovative, metal-free approach for substituting various C–H bonds with sulfonylalkene units, useful in synthesizing complex natural products and pharmaceuticals (Amaoka, Nagatomo, Watanabe, Tao, Kamijo, & Inoue, 2014).
Advanced Chemical Syntheses
- Synthesis of 1-(Arylsulfonyl)pyrrolidines : Smolobochkin et al. (2017) researched the synthesis of 1-(arylsulfonyl)pyrrolidines from phenols and 1-[(4-chlorophenyl)sulfonyl]-2-ethoxypyrrolidine. This indicates the role of sulfonyl compounds in creating pyrrolidine derivatives, which have various applications in medicinal chemistry (Smolobochkin, Anikina, Gazizov, Burilov, & Pudovik, 2017).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(5-ethylthiophen-2-yl)sulfonyl-3-methylsulfonylpyrrolidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4S3/c1-3-9-4-5-11(17-9)19(15,16)12-7-6-10(8-12)18(2,13)14/h4-5,10H,3,6-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJPJUGJKAREGTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)N2CCC(C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((5-Ethylthiophen-2-yl)sulfonyl)-3-(methylsulfonyl)pyrrolidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[3-cyano-4-(furan-2-yl)-6-hydroxy-4,5-dihydropyridin-2-yl]sulfanyl}-N-cyclohexylacetamide](/img/structure/B2886166.png)

![N-[1-[1-(2-Chloropropanoyl)piperidin-4-yl]pyrazol-4-yl]-1,1-difluoromethanesulfonamide](/img/structure/B2886169.png)
![N-[[4-(5-Methyl-1H-1,2,4-triazol-3-yl)phenyl]methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2886171.png)

![1-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)piperidin-4-yl)-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine](/img/structure/B2886175.png)
![1-[(3-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2886177.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-methylthiazole-5-carboxamide](/img/structure/B2886178.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(3,5-dimethylphenoxy)ethyl)acetamide](/img/structure/B2886181.png)

![4-Bromo-2-[(5,6,7,8-tetrahydronaphthalen-1-ylamino)methyl]phenol](/img/structure/B2886186.png)
